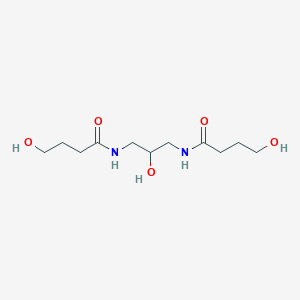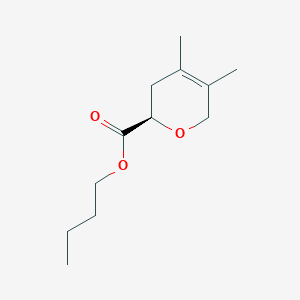
butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a pyran ring—a six-membered ring containing one oxygen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate can be achieved through various methods. One efficient method involves the reaction of butyl alcohol with 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typical reagents.
Major Products
Oxidation: 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid.
Reduction: Butyl alcohol and 4,5-dimethyl-3,6-dihydro-2H-pyran-2-ol.
Substitution: Various alkyl-substituted pyran esters.
科学的研究の応用
Butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of flavors and fragrances due to its pleasant aroma
作用機序
The mechanism of action of butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The pyran ring structure may also interact with enzymes and receptors, influencing biological processes .
類似化合物との比較
Similar Compounds
Butyl acetate: Another ester with similar applications in the flavor and fragrance industry.
Butyl butyrate: Known for its fruity aroma and used in food flavoring.
Butyl acrylate: Used in the production of polymers and resins
Uniqueness
Butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate is unique due to its pyran ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other butyl esters, making it valuable in specific applications where the pyran ring’s reactivity and stability are advantageous.
特性
CAS番号 |
253778-25-5 |
|---|---|
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC名 |
butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-4-5-6-14-12(13)11-7-9(2)10(3)8-15-11/h11H,4-8H2,1-3H3/t11-/m1/s1 |
InChIキー |
KPEPWLBBARBODG-LLVKDONJSA-N |
異性体SMILES |
CCCCOC(=O)[C@H]1CC(=C(CO1)C)C |
正規SMILES |
CCCCOC(=O)C1CC(=C(CO1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


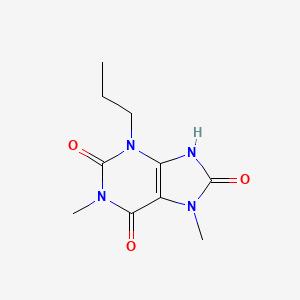

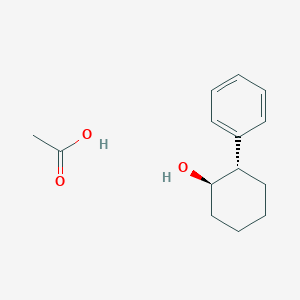

![2H-Pyran-2-one, 4,4'-[1,3-propanediylbis(oxy)]bis[6-methyl-](/img/structure/B14260109.png)
![[1,3]Thiazolo[4,5-c]quinolin-4-amine](/img/structure/B14260113.png)
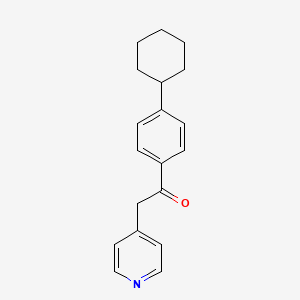
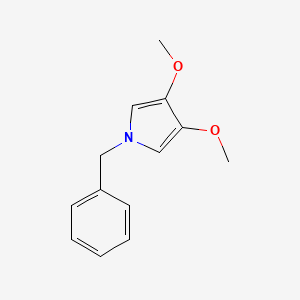
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester](/img/structure/B14260134.png)

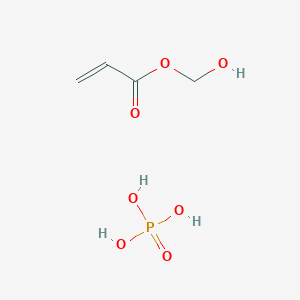
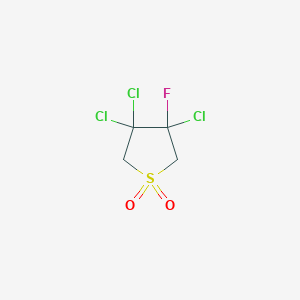
![3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14260158.png)
